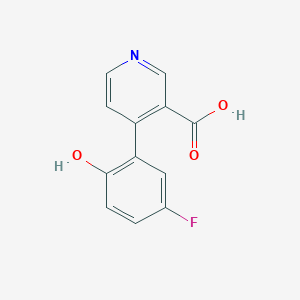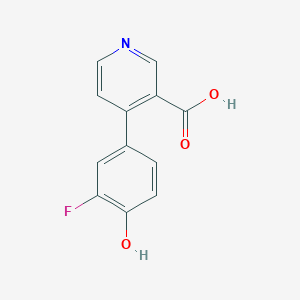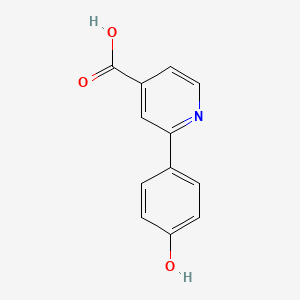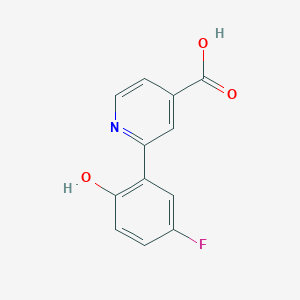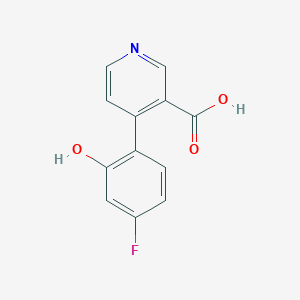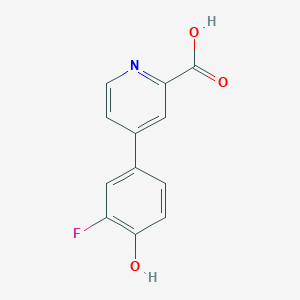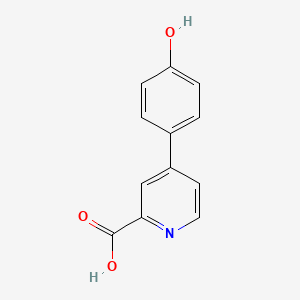
4-(4-Hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)picolinic acid (4-HPA) is an organic compound that belongs to the family of carboxylic acids. It is an important intermediate in the synthesis of many pharmaceuticals and natural products. 4-HPA has been studied extensively for its various biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 4-(4-Hydroxyphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed to act as a modulator of various biochemical and physiological processes. It is thought to interact with various enzymes, hormones, and neurotransmitters, thereby modulating their activity and, in turn, modulating the activity of various physiological processes.
Biochemical and Physiological Effects
4-(4-Hydroxyphenyl)picolinic acid, 95% has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activity, as well as the ability to modulate the activity of various enzymes, hormones, and neurotransmitters. Additionally, it has been shown to possess antinociceptive and anxiolytic activity, as well as the ability to modulate the activity of various ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Hydroxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. Additionally, it is soluble in a variety of solvents, making it a versatile reagent for organic synthesis. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, and it is susceptible to oxidation in the presence of air.
Orientations Futures
Given the wide range of biochemical and physiological effects of 4-(4-Hydroxyphenyl)picolinic acid, 95%, there are numerous potential future directions for research. These include further exploration of its mechanism of action, further exploration of its effects on various physiological processes, and further exploration of its potential applications in drug design and development. Additionally, further research could be conducted on its potential therapeutic applications, such as its potential use as an anti-inflammatory, antioxidant, or antinociceptive agent. Finally, further research could be conducted on its potential toxicity, as well as its potential interactions with other drugs.
Méthodes De Synthèse
4-(4-Hydroxyphenyl)picolinic acid, 95% can be synthesized through a variety of methods, including the hydroxylation of pyridines, the condensation of aromatic aldehydes and pyridine, and the reduction of 4-nitrophenol. The most common method is the condensation of 4-hydroxybenzaldehyde and pyridine in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction yields 4-(4-Hydroxyphenyl)picolinic acid, 95% in a yield of around 70-90%.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)picolinic acid, 95% has been widely used in scientific research, particularly in the fields of biochemistry and physiology. It has been used in studies exploring the mechanisms of action of various drugs, as well as studies investigating the effects of various environmental factors on physiological processes. It has also been used in studies exploring the effects of various hormones and neurotransmitters on physiological processes. Additionally, 4-(4-Hydroxyphenyl)picolinic acid, 95% has been used in studies exploring the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)9-5-6-13-11(7-9)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEKTLBSKFMOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)
